5-Ethoxy-4-pyrimidinol
Overview
Description
5-Ethoxy-4-pyrimidinol is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Antagonistic Activity
A study explored the synthesis and structure-activity relationships of derivatives including 5-Ethoxy-4-pyrimidinol. They found that modifications to ET(A/B) mixed type compounds led to a dramatic increase in affinity for the ET(A) receptor. This discovery suggests potential applications in developing antagonists with high affinity and selectivity for certain receptors (Morimoto et al., 2001).
2. Antiviral Activity
Research involving this compound derivatives demonstrated notable antiviral activity, particularly against retroviruses. The study indicated the potential of these compounds in developing treatments for viral infections (Hocková et al., 2003).
3. Radical Scavenging Ability
A study focused on the radical-scavenging ability of 5-pyrimidinols, including this compound. The research found that these compounds are potentially effective hydrogen-atom donors to free radicals, highlighting their utility in designing novel air-stable radical scavengers and antioxidants (Valgimigli et al., 2003).
4. Corrosion Inhibition
A study on pyridopyrimidinone derivatives, related to this compound, assessed their potential as corrosion inhibitors for carbon steel. The findings suggest applications in protecting industrial materials against corrosion (Abdallah et al., 2018).
5. Antioxidant Properties
Research on bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, which include this compound, evaluated their antioxidant properties. The study indicates these compounds could be developed for their antioxidant activities, comparable to existing antioxidants (Rani et al., 2012).
6. Pharmacokinetic Modeling
A study involving this compound derivatives focused on understanding the pharmacokinetics of a specific phosphodiesterase-5 inhibitor. This research provides insights into the drug development process, particularly for substances metabolized by cytochrome P450 3A4 (Watson et al., 2011).
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-Ethoxy-4-pyrimidinol is the cGMP-specific 3’,5’-cyclic phosphodiesterase . This enzyme plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a key secondary messenger involved in many physiological processes.
Mode of Action
This compound interacts with its target enzyme by binding to the active site, potentially inhibiting the enzyme’s activity . This inhibition could lead to an increase in intracellular cGMP levels, influencing various cellular processes that are regulated by this secondary messenger.
Biochemical Pathways
These could include pathways involved in cell proliferation, apoptosis, and smooth muscle relaxation .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by cGMP. Potential effects could include changes in cell growth and survival, as well as alterations in smooth muscle tone .
Biochemical Analysis
Biochemical Properties
The 5-Ethoxy-4-pyrimidinol molecule contains a total of 18 bond(s). There are 10 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 amidine derivative(s), and 1 ether(s) (aliphatic)
Cellular Effects
The cellular effects of this compound are not well-documented. Related compounds such as 5-hydroxypyrimidine derivatives have been shown to affect tumor growth and survival in animal models . These compounds were found to influence cytokine profiles, suggesting a potential impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that the compound contains multiple bonds and functional groups that could potentially interact with biomolecules
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. It is known that the study of temporal effects is crucial in understanding the behavior of compounds in biological systems .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. The importance of studying dosage effects in animal models is well-recognized in biomedical research .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are currently unknown. It is part of the pyrimidine family, which plays a crucial role in various metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Understanding the transport and distribution of compounds is crucial in the field of nanomedicine for effective anti-tumor therapy .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-documented. The study of subcellular localization is crucial in understanding the function of compounds in cells .
Properties
IUPAC Name |
5-ethoxy-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-5-3-7-4-8-6(5)9/h3-4H,2H2,1H3,(H,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKRHNIGJXUSMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CNC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216844 | |
Record name | 4-Pyrimidinol, 5-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66699-23-8 | |
Record name | 4-Pyrimidinol, 5-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066699238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyrimidinol, 5-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.